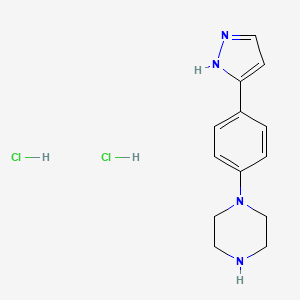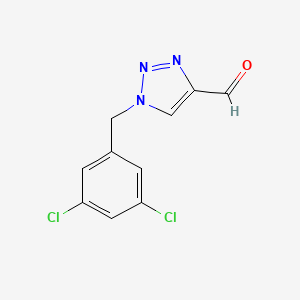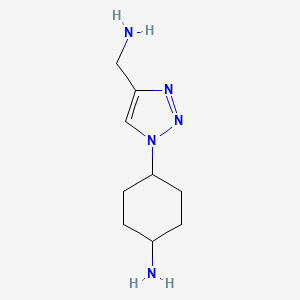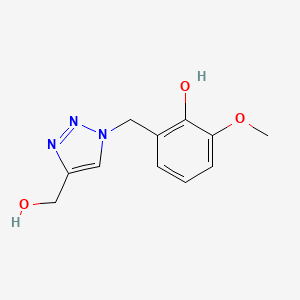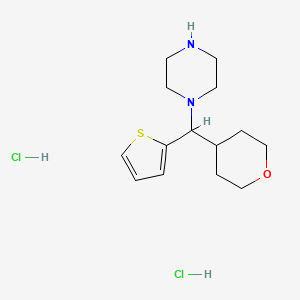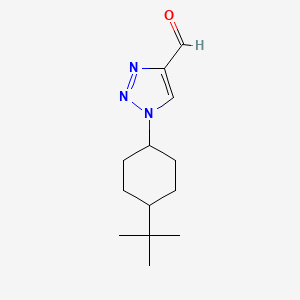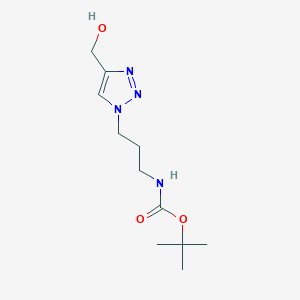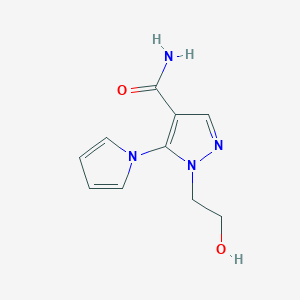
1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
Piperazine derivatives, such as CPP, can be synthesized through several methods. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves sequential reactions consisting of the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis(2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives like CPP include cyclization, sulfonylation, reduction, alkylation, and N-substitution . The specific reactions for CPP are not available in the retrieved data.
Physical And Chemical Properties Analysis
Piperazine, a related compound, is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .
Wissenschaftliche Forschungsanwendungen
Arylpiperazine Derivatives and Their Metabolism
Arylpiperazine derivatives, including compounds similar to 1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride, are known for their clinical applications in treating depression, psychosis, and anxiety. They undergo extensive metabolism, primarily involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are active metabolites with a variety of serotonin receptor-related effects. These metabolites distribute extensively in tissues, including the brain, and are further metabolized by CYP2D6-dependent oxidation. The pharmacological actions of arylpiperazine derivatives, including potential derivatives of this compound, are significantly influenced by the formation and activity of these 1-aryl-piperazine metabolites (Caccia, 2007).
Antimycobacterial Activity
Piperazine, as a core scaffold, plays a crucial role in the development of compounds with antimycobacterial properties. Several piperazine-based molecules have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine allows for the creation of diverse compounds with significant anti-TB activity, highlighting the potential utility of this compound in this area if incorporated into similar structures (Girase et al., 2020).
Pharmacophore in Therapeutic Agents
Piperazine is a common pharmacophoric group in several antipsychotic agents. Research into arylcycloalkylamines, which include phenyl piperidines and piperazines, suggests that the arylalkyl substituents can significantly improve the binding affinity, potency, and selectivity of these compounds at D(2)-like receptors. This indicates that derivatives of this compound could potentially be developed into selective and potent therapeutic agents targeting D(2)-like receptors, contributing to treatments for psychiatric disorders (Sikazwe et al., 2009).
Wirkmechanismus
Target of Action
The primary target of 1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride is the H1 receptor . H1 receptors are histamine receptors that play a crucial role in allergic reactions. When histamine interacts with H1 receptors, it triggers allergic responses .
Mode of Action
This compound acts as an antagonist to the H1 receptor . It has a higher affinity to H1 receptors than histamine, meaning it can effectively block histamine from binding to these receptors . By doing so, it prevents the allergic reactions that would normally occur when histamine binds to the H1 receptors .
Biochemical Pathways
The compound’s interaction with H1 receptors affects the biochemical pathways associated with allergic reactions. When histamine cannot bind to the H1 receptors due to the presence of this compound, the downstream effects of histamine activation, such as inflammation and other allergic symptoms, are prevented .
Pharmacokinetics
Similar compounds, such as other piperazine derivatives, are known to be well-absorbed and distributed throughout the body .
Result of Action
The result of this compound’s action is the prevention of allergic reactions. By blocking the H1 receptors, it prevents histamine from triggering allergic responses, thus alleviating symptoms of allergies such as itching and inflammation .
Biochemische Analyse
Biochemical Properties
1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and monoamine oxidase . These interactions often involve binding to the active sites of the enzymes, leading to either inhibition or activation of their catalytic functions. For instance, the compound can inhibit the activity of monoamine oxidase, which is crucial in the metabolism of neurotransmitters .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades . Additionally, it can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to receptor sites on the surface of cells, triggering a series of intracellular events that result in changes in enzyme activity and gene expression . For example, its binding to GPCRs can lead to the activation of secondary messengers such as cyclic AMP (cAMP), which in turn modulates various downstream targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound in vitro has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach intracellular targets . Its distribution within tissues is influenced by factors such as lipid solubility and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Targeting signals and post-translational modifications may direct the compound to particular organelles, enhancing its specificity and efficacy .
Eigenschaften
IUPAC Name |
1-[4-(cyclopropylmethoxy)phenyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-2-12(1)11-17-14-5-3-13(4-6-14)16-9-7-15-8-10-16;/h3-6,12,15H,1-2,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGVPCDLWJMBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1480630.png)
